4-Phenethyloxybenzonitrile
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Overview
Description
This would involve providing a basic overview of the compound, including its molecular formula, molecular weight, and structural formula.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would be used to determine the molecular structure of the compound.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes, including its reactivity and stability.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and spectral properties.Scientific Research Applications
Vibrational Spectra and Structural Studies
Research on 4-hydroxybenzonitrile and its anion has provided insights into the vibrational spectra and structure, showing essential spectral changes upon conversion to the oxyanion. This highlights the potential of benzonitrile derivatives in studying molecular and electronic structure transformations (Binev, 2001).
Photophysics and Photochemistry
Studies on aminobenzonitriles in the gas phase have revealed ultrafast relaxation and coherent oscillations, showcasing the application of benzonitrile derivatives in understanding excited state dynamics and charge transfer processes (Fuß et al., 2007).
Polymer Solar Cells
The application of a perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile, as an additive in polymer solar cells (PSCs), has been shown to enhance power conversion efficiencies. This research demonstrates the role of benzonitrile derivatives in improving the performance of renewable energy technologies (Jeong et al., 2011).
Solvent Effects in Intramolecular Charge Transfer
The twisted intramolecular charge transfer (TICT) effects in 4-N,N-dimethylaminobenzonitrile (DMABN) highlight the impact of solvent polarity on photophysical properties, which can be crucial for designing materials with tailored electronic and optical characteristics (Modesto-Costa & Borges, 2018).
Electrochemical Synthesis
Electrochemical techniques using CO2 as a building block have been employed for synthesizing phthalate derivatives from halobenzonitriles, showcasing an environmentally friendly approach to producing valuable compounds while reducing CO2 emissions (Reche et al., 2019).
Safety And Hazards
Safety data sheets would be consulted to understand the potential hazards associated with the compound, including its toxicity, flammability, and environmental impact.
Future Directions
This would involve discussing potential future research directions, such as new synthetic routes, potential applications, and areas that require further investigation.
properties
IUPAC Name |
4-(2-phenylethoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c16-12-14-6-8-15(9-7-14)17-11-10-13-4-2-1-3-5-13/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGUIZHVKSZZPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenethyloxybenzonitrile |
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